Unraveling the Enigma of 7-Methyl-8-oxononanoic Acid: A Technical Guide
Unraveling the Enigma of 7-Methyl-8-oxononanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-8-oxononanoic acid, a derivative of branched-chain fatty acids (BCFAs), is a molecule of growing interest in the scientific community. While its primary established role lies in the realm of synthetic organic chemistry as a versatile intermediate, its structural similarity to biologically active lipids suggests a potential for unexplored physiological functions. This technical guide provides a comprehensive overview of the current understanding of 7-Methyl-8-oxononanoic acid, detailing its established synthetic applications, physicochemical properties, and a speculative exploration of its potential biological significance based on the broader context of branched-chain and oxo-fatty acids. Detailed experimental protocols for its synthesis are provided, alongside structured data and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Introduction: The Chemical Identity of 7-Methyl-8-oxononanoic Acid
7-Methyl-8-oxononanoic acid is an aliphatic keto acid with the molecular formula C₁₀H₁₈O₃.[1] Its structure features a nine-carbon chain with a ketone group at the eighth carbon and a methyl group at the seventh position. This unique arrangement classifies it as a branched-chain oxo-fatty acid. While its presence as a natural metabolite has not been extensively documented, its utility as a building block in organic synthesis is well-established.[1][2] It serves as a key intermediate in the synthesis of complex molecules, including potential anti-inflammatory and antimicrobial agents.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of 7-Methyl-8-oxononanoic acid is presented in Table 1. This data is crucial for its handling, characterization, and application in both synthetic and potentially biological experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₃ | [1] |
| Molecular Weight | 186.25 g/mol | [1] |
| CAS Number | 407627-97-8 | |
| Appearance | Colorless Liquid | [1] |
| Purity | ≥95% | [1] |
| Storage | Room temperature | [1] |
Established Role in Organic Synthesis
The primary and well-documented role of 7-Methyl-8-oxononanoic acid is as a synthetic intermediate.[1][2][3] Its carboxylic acid and ketone functionalities provide two reactive centers for a variety of chemical transformations. The acid group can be readily derivatized to form esters, amides, and other functionalities, making it a valuable tool for conjugating molecules.[3] This property is particularly useful in the development of novel bioactive compounds where the 7-Methyl-8-oxononanoic acid scaffold can be linked to other pharmacophores.
Synthesis of Bioactive Compounds
Its structure is considered valuable in the synthesis of complex molecules that may possess therapeutic properties, such as anti-inflammatory and antimicrobial activities.[1][2] The branched-chain nature of the molecule can influence the pharmacokinetic and pharmacodynamic properties of the final compound.
Experimental Protocol: Synthesis of 7-Methyl-8-oxononanoic Acid
A detailed protocol for the synthesis of 7-Methyl-8-oxononanoic acid has been described, involving a nucleophilic substitution followed by ketonic cleavage.[4]
Materials and Reagents
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2-methyl acetoacetate
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6-bromohexanoate
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Sodium ethoxide
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Absolute ethanol
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Reagents for hydrolysis and column chromatography
Reaction Conditions
The synthesis is optimized under specific reaction conditions to achieve a high yield.[4]
| Parameter | Condition |
| Molar Ratio (Sodium ethoxide:2-methyl acetoacetate:6-bromohexanoate) | 1:1:1 |
| Solvent | Freshly made absolute ethanol |
| Reflux Reaction Time | 17 hours |
| Hydrolysis Temperature | 50°C |
| Hydrolysis Time | 12 hours |
| Purification | Column chromatography |
| Yield | Up to 81% |
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 7-Methyl-8-oxononanoic acid.
Caption: Synthetic workflow for 7-Methyl-8-oxononanoic acid.
Potential Biological Role: An Area of Active Investigation
While direct evidence for the biological role of 7-Methyl-8-oxononanoic acid is currently limited, its chemical structure as a branched-chain oxo-fatty acid places it within classes of lipids with known biological significance.
Context within Branched-Chain Fatty Acids (BCFAs)
BCFAs are found in a wide range of organisms, from bacteria to mammals, and are involved in numerous biochemical processes.[2] In bacteria, they are crucial components of cell membranes, influencing fluidity and permeability.[2] In higher organisms, research suggests potential roles for BCFAs in anti-inflammatory and neuroprotective actions.[2] The metabolism of some BCFAs occurs in peroxisomes.[2]
Significance of Oxononanoic Acid Derivatives
Oxononanoic acid derivatives are of considerable interest in biochemical research.[2] The position of the oxo group can significantly impact the molecule's reactivity and biological function. For instance, the related compound 9-oxononanoic acid is an inhibitor of acetyl-CoA carboxylase and is involved in lipid metabolism.[2] Furthermore, 4-oxononanoic acid is considered a marker for lipid peroxidation and is implicated in processes related to oxidative stress.[2] Altered levels of similar metabolites have been potentially associated with Type 2 Diabetes and obesity.[2]
Comparison with Related Molecules
The biological roles of structurally similar molecules provide clues to the potential functions of 7-Methyl-8-oxononanoic acid. 8-amino-7-oxononanoic acid, for example, is a known low-abundance metabolite involved in biotin (B1667282) synthesis.[2] This highlights that even minor structural modifications can lead to highly specific biological roles.
A Note on Metabolism
The metabolism of branched-chain fatty acids can differ from their straight-chain counterparts, often involving α-oxidation in addition to β-oxidation, particularly when a methyl group is near the β-carbon. Omega (ω) oxidation is another alternative pathway for fatty acid metabolism that becomes more active when β-oxidation is impaired.
The following diagram provides a conceptual overview of the metabolic pathways for branched-chain fatty acids.
Caption: Conceptual overview of branched-chain fatty acid metabolism.
Future Directions and Conclusion
7-Methyl-8-oxononanoic acid stands at the intersection of synthetic chemistry and potential biological activity. While its role as a synthetic intermediate is clear, its biological functions remain largely uncharted territory. Future research should focus on several key areas:
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Screening for Biological Activity: Investigating the potential anti-inflammatory, antimicrobial, and metabolic effects of 7-Methyl-8-oxononanoic acid in various in vitro and in vivo models.
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Metabolomic Studies: Searching for the presence of 7-Methyl-8-oxononanoic acid in biological samples to determine if it is a naturally occurring metabolite.
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Enzymatic Studies: Identifying potential enzymes that may synthesize or metabolize 7-Methyl-8-oxononanoic acid.
